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GALLIUM TELLURIDE - 12024-27-0

GALLIUM TELLURIDE

Catalog Number: EVT-1485789
CAS Number: 12024-27-0
Molecular Formula: GaTe
Molecular Weight: 197.32
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Product Introduction

Synthesis Analysis

Methods of Synthesis

Gallium telluride can be synthesized through various methods, including:

  • Chemical Vapor Transport: This method involves the transport of vaporized gallium and tellurium onto a substrate, where they react to form gallium telluride.
  • Molecular Beam Epitaxy: A technique used to grow thin films of gallium telluride on substrates by depositing atoms layer by layer.
  • Liquid Phase Epitaxy: In this method, gallium and tellurium are melted together to form a solution from which gallium telluride crystallizes upon cooling.

Technical Details

The synthesis process often requires precise control over temperature and pressure to ensure high purity and crystallinity of the resulting gallium telluride. For instance, the use of a microcontroller-based programmable rotary tube furnace has been reported for synthesizing bulk gallium telluride with optimal crystallographic properties .

Molecular Structure Analysis

Structure

Gallium telluride typically crystallizes in a hexagonal or monoclinic structure. The crystal lattice consists of alternating layers of gallium and tellurium atoms, which contribute to its semiconductor properties. The lattice parameters can vary depending on the synthesis method and conditions.

Data

The lattice constants for gallium telluride in its hexagonal phase are approximately a=4.45 a=4.45\,\text{ } and c=6.56 c=6.56\,\text{ }. The band gap energy of gallium telluride is around 1.5 eV, making it suitable for optoelectronic applications .

Chemical Reactions Analysis

Reactions

Gallium telluride participates in various chemical reactions, particularly in the formation of alloys and compounds with other elements. For example:

  • Formation Reaction:
Ga+TeGaTe\text{Ga}+\text{Te}\rightarrow \text{GaTe}

This reaction occurs under controlled conditions to produce stoichiometric amounts of gallium telluride.

Technical Details

The stability of gallium telluride can be influenced by temperature and pressure during synthesis. Its reactivity with other elements can lead to the formation of compounds like silver gallium telluride, which exhibits different properties and applications .

Mechanism of Action

Process

The mechanism by which gallium telluride functions in electronic devices involves its ability to absorb and emit light due to its semiconductor nature. When photons are absorbed by the material, electrons are excited from the valence band to the conduction band, creating electron-hole pairs that can contribute to electrical conductivity.

Data

Density functional theory calculations have shown that the electronic band structures of gallium telluride reveal indirect band gaps, critical for understanding its behavior in optoelectronic applications .

Physical and Chemical Properties Analysis

Physical Properties

  • Melting Point: Approximately 723 °C.
  • Density: About 5.5 g/cm³.
  • Solubility: Poorly soluble in water but soluble in acids.

Chemical Properties

Gallium telluride is stable under normal conditions but can decompose at high temperatures or react with strong oxidizers. Its semiconductor properties make it sensitive to doping with other elements to enhance conductivity.

Applications

Gallium telluride has a wide range of scientific uses:

  • Optoelectronic Devices: Used in lasers and photodetectors due to its efficient light absorption.
  • Solar Cells: Acts as an absorber layer in thin-film solar cells.
  • Radiation Detectors: Employed in detecting gamma rays and X-rays due to its high atomic number and density .
  • Lithium Storage Materials: Recent studies have explored its potential as a composite material for lithium-ion batteries .
Structural Properties of Gallium Telluride

Crystalline Phases and Polymorphism

Gallium telluride (GaTe) exhibits distinct crystalline phases, with monoclinic (α-GaTe) and hexagonal (β-GaTe) being the most technologically relevant. The monoclinic phase (space group C2/m) is thermodynamically stable under ambient conditions, featuring a distorted quadruple-layer structure with zigzag van der Waals (vdW) gaps [1] [3]. In contrast, the hexagonal phase (space group P63/mmc) is metastable and consists of symmetrically stacked GaTe layers with an inter-layer distance of ~4.77 Å [2] [4].

Phase stability is governed by energy differences: First-principles calculations reveal the monoclinic phase is energetically favored by 8 meV/atom over the hexagonal polymorph [1]. This stability arises from stronger intra-layer Ga–Ga bonding in α-GaTe, which reduces inter-layer electrostatic repulsion [3] [9].

Phase transitions are induced by external stimuli:

  • Thermal stress: Rapid annealing (>500°C) of hexagonal GaTe epitaxially grown on silicon triggers irreversible transformation to monoclinic phase, accompanied by strain relaxation at the substrate interface [2] [4].
  • Mechanical stress: Nanoindentation experiments reveal monoclinic GaTe undergoes layer-by-layer fracture via interlayer sliding at critical shear stresses of 0.5–1.0 GPa, facilitating phase transformation at defect sites [10].

Table 1: Crystalline Phase Characteristics of GaTe

ParameterMonoclinic (α-GaTe)Hexagonal (β-GaTe)
Space GroupC2/mP63/mmc
Formation Energy0 meV/atom (reference)+8 meV/atom
Ga–Ga Bond OrientationMixed (⊥ and ∥ layers)Uniformly ⊥ layers
Inter-layer Distance5.0 Å4.77 Å
Band Gap (300K)1.65 eV (direct)1.75 eV (quasi-direct)

Atomic-Scale Bonding Characteristics

The mechanical and electronic properties of GaTe are dictated by its unique bonding architecture:

Intra-Layer Covalent Interactions

Within each GaTe layer, Ga–Te bonds exhibit strong covalent character with bond lengths of ~2.61 Å. Parallel to these, Ga–Ga bonds (2.43–2.48 Å) form distinctive dimers:

  • In monoclinic GaTe, 2/3 of Ga–Ga bonds are perpendicular to layers, while 1/3 lie nearly in-plane, creating structural anisotropy [3] [4].
  • DFT calculations confirm these bonds possess high dissociation energies (>3 eV/bond), contributing to exceptional in-plane deformability [1] [10]. Charge distribution analysis reveals electron accumulation along Ga–Ga axes, indicating partial metallic character [3].

Inter-Layer van der Waals Interactions

Between GaTe layers, anisotropic vdW forces govern mechanical response:

  • Te···Te interactions across vdW gaps (3.88 Å in β-GaTe, 4.36 Å in α-GaTe) enable plastic deformability through inter-layer sliding [1].
  • Slip barrier energy landscapes are asymmetric in monoclinic GaTe, with minimum energy paths requiring ~25° alignment relative to the [001] direction [1].
  • Nanoindentation experiments demonstrate significantly weaker inter-layer adhesion in GaTe (0.3 J/m²) compared to substrate interfaces (1.2 J/m²), explaining observed layer-by-layer fracture [10].

Table 2: Bonding Characteristics in GaTe

Interaction TypeBond Length (Å)Bond Energy (eV)Role in Properties
Ga–Te (covalent)2.61>3.0Structural integrity
Ga–Ga (metalloid)2.43–2.48~1.5Anisotropic conductivity
Te···Te (vdW)3.88–4.36<0.5Inter-layer sliding mechanism

Defect Engineering in GaTe Crystals

Native Point Defects

GaTe exhibits intrinsic point defects that profoundly influence electronic properties:

  • Gallium vacancies (VGa): Dominant acceptor defects with formation energy of 1.2 eV in Te-rich conditions, generating shallow levels at 0.26 eV above the valence band maximum (VBM) [5] [9]. These induce p-type conductivity in undoped crystals (~1017 cm−3 hole concentration) [3] [5].
  • Tellurium antisites (TeGa): Act as deep donors with ionization energy >0.8 eV, compensating hole concentration but enhancing radiative recombination in optoelectronic devices [6] [9].
  • Complexes: VGa–TeGa pairs form during epitaxial growth, reducing carrier mobility by 40% through Coulomb scattering [9].

Table 3: Native Defects in GaTe and Their Effects

Defect TypeFormation Energy (eV)Ionization LevelImpact on Properties
Gallium Vacancy (VGa)1.2 (Te-rich)0.26 eV above VBMp-type conductivity
Tellurium Antisite (TeGa)1.8 (Te-rich)0.82 eV below CBMNon-radiative recombination
VGa–TeGa Pair2.3Mid-gapCarrier scattering centers

Strain-Induced Modifications

Controlled strain application enables defect engineering:

  • Tensile strain (>5%): Reduces VGa formation energy by 0.4 eV, increasing hole concentration but triggering layer decoupling at vdW gaps [1] [10].
  • Compressive strain: Suppresses TeGa formation by 30% through increased lattice distortion energy, beneficial for photodetector applications [9].
  • Nanoindentation responses: Exhibit multiple load drops (LDs) and pop-ins (PIs) in stress-strain curves, corresponding to:
  • Layer-by-layer fracture initiation at 0.8 GPa
  • Inter-layer sliding at 1.2 GPa
  • Phase transformation to hexagonal structure beyond 2.0 GPa [10]

These findings establish GaTe as a mechanically tunable semiconductor where defect populations and electronic properties can be modulated via strain engineering for flexible electronics and anisotropic optoelectronics.

Properties

CAS Number

12024-27-0

Product Name

GALLIUM TELLURIDE

Molecular Formula

GaTe

Molecular Weight

197.32

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